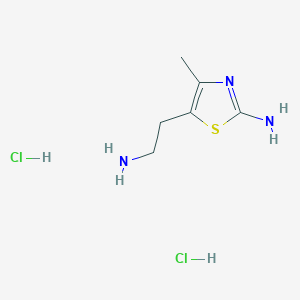

5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine dihydrochloride” is a derivative of thiazole, which is a heterocyclic compound containing a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The presence of the aminoethyl group and the methyl group on the thiazole ring suggests that this compound could have interesting chemical properties and potential applications in various fields.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, which is a planar, aromatic ring. The aminoethyl and methyl groups attached to the ring would likely influence the compound’s reactivity and physical properties .Chemical Reactions Analysis

Thiazoles are known to participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of the nitrogen and sulfur atoms in the ring . The aminoethyl and methyl groups could also participate in reactions, particularly those involving the formation or breaking of nitrogen-carbon bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the thiazole ring and the aminoethyl and methyl groups. For example, the compound is likely to be polar due to the presence of the nitrogen and sulfur atoms, and the aminoethyl group could potentially form hydrogen bonds .Scientific Research Applications

- Histamine Receptor Antagonist : Cystamine dihydrochloride is structurally related to histamine and acts as an H1 receptor antagonist. Histamine plays a crucial role in allergic reactions, and H1 receptor antagonists are commonly used to manage allergic symptoms. These drugs inhibit histamine binding to H1 receptors, reducing vasodilation, capillary permeability, and bronchial smooth muscle contraction .

- Sulfhydryl Modifying Reagent : Cystamine dihydrochloride interferes with sulfhydryl enzymes and acts as a radioprotective agent. It helps protect cells from radiation-induced damage by modifying sulfhydryl groups in proteins .

- Interaction with Heparin : Cystamine dihydrochloride has been investigated as a potential heparin antagonist. Heparin is an anticoagulant, and understanding its interactions with compounds like cystamine can provide insights into coagulation pathways .

Anti-Allergic Properties

Radioprotective Agent

Heparin Antagonist

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(2-aminoethyl)-4-methyl-1,3-thiazol-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S.2ClH/c1-4-5(2-3-7)10-6(8)9-4;;/h2-3,7H2,1H3,(H2,8,9);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUYKSNCKIXTQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)CCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Aminoethyl)-4-methyl-1,3-thiazol-2-amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-3-pyrazin-2-yl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2392830.png)

![2-chloro-N-(2,6-difluorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2392834.png)

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2392835.png)

![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinoline-4-carboxylic acid](/img/structure/B2392839.png)

![N-(3-((dimethylamino)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2392849.png)